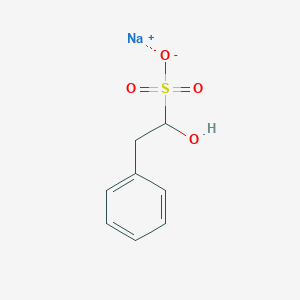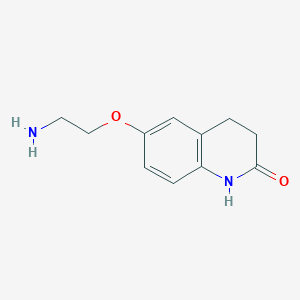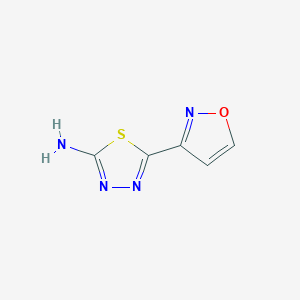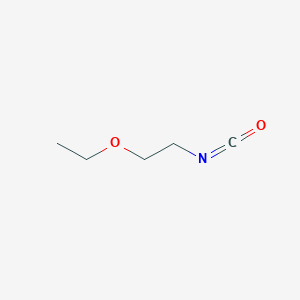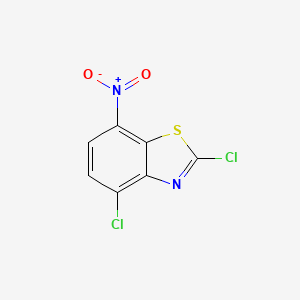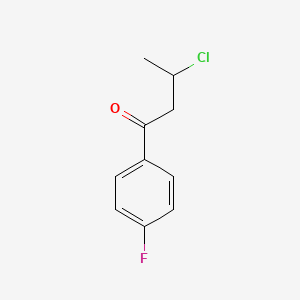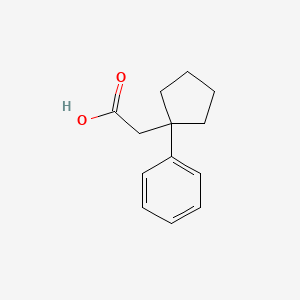
2-(1-Phenylcyclopentyl)acetic acid
Overview
Description
“2-(1-Phenylcyclopentyl)acetic acid” is a chemical compound with the molecular formula C13H16O2 . It is an important chemical intermediate used in various chemical reactions .
Molecular Structure Analysis
The molecular weight of “2-(1-Phenylcyclopentyl)acetic acid” is 204.27 . The InChI code for this compound is1S/C13H16O2/c14-12(15)10-13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) . Physical And Chemical Properties Analysis
“2-(1-Phenylcyclopentyl)acetic acid” is a powder at room temperature . It has a melting point of 88-89 degrees Celsius .Scientific Research Applications
Antimicrobial Applications
- 2-(1-Phenylcyclopentyl)acetic acid derivatives have been studied for their antimicrobial properties. For instance, pyrazole derivatives synthesized using acetic acid have shown moderate antimicrobial activity against various bacteria and fungi (Sharshira & Hamada, 2012).
Role in Synthesis of Chiral Compounds
- Research on hydroxyphosphinylacetic acid, a relative of 2-(1-Phenylcyclopentyl)acetic acid, indicates its potential as a chiral auxiliary compound. It has been used in the synthesis of chiral derivatizing agents for amines and alcohols (Majewska, 2019).
Diuretic Properties
- Certain acylaryloxyacetic acid derivatives, including compounds similar to 2-(1-Phenylcyclopentyl)acetic acid, have been studied for their diuretic properties. These compounds have shown both saluretic and uricosuric activities (Woltersdorf et al., 1977).
Anticancer Potential
- Research on diclofenac, a derivative of acetic acid, in combination with other compounds, has shown promising anticancer activities against lung and oral cancer cell lines. This highlights the potential role of 2-(1-Phenylcyclopentyl)acetic acid derivatives in cancer research (Shah et al., 2019).
Protecting Group in Organic Synthesis
- The (2-nitrophenyl)acetyl group, related to 2-(1-Phenylcyclopentyl)acetic acid, has been utilized as a hydroxyl protecting group in organic synthesis. This demonstrates the compound's utility in complex organic reactions (Daragics & Fügedi, 2010).
Enzyme Inhibition Studies
- Compounds such as ML 3000, structurally related to 2-(1-Phenylcyclopentyl)acetic acid, have been identified as dual inhibitors of cyclo-oxygenase and 5-lipoxygenase enzymes, demonstrating their potential in pharmacological research (Laufer et al., 1994).
Safety and Hazards
The safety information for “2-(1-Phenylcyclopentyl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(1-phenylcyclopentyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12(15)10-13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHNHOWMVAWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenylcyclopentyl)acetic acid | |
CAS RN |
70239-29-1 | |
| Record name | 2-(1-phenylcyclopentyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




